molecular formula C9H10F2N2O2 B1490469 Ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate CAS No. 2098038-73-2

Ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate

Cat. No.: B1490469
CAS No.: 2098038-73-2
M. Wt: 216.18 g/mol
InChI Key: HTKYVDKVDQCAAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing the difluoromethyl moiety has been reported, including nucleophilic, electrophilic, and free radical difluoromethylation reactions . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Mechanism of Action

Mode of Action

The compound interacts with its target, the mitochondrial complex I, by inhibiting its function . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell . This disruption of energy production can lead to cell death, particularly in organisms that are sensitive to disruptions in energy production .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate is the electron transport chain, specifically at the level of mitochondrial complex I . By inhibiting the function of this complex, the compound disrupts the normal flow of electrons through the chain, leading to a decrease in the production of ATP . This can have downstream effects on any cellular processes that rely on ATP for energy, potentially leading to cell death .

Pharmacokinetics

Similar compounds are known to be readily absorbed and distributed throughout the body . The compound’s ADME properties, including its absorption, distribution, metabolism, and excretion, would likely impact its bioavailability and overall effectiveness .

Result of Action

The primary result of the action of this compound is the disruption of cellular energy production, leading to cell death . This can have a significant impact at the molecular and cellular levels, particularly in organisms that are sensitive to disruptions in energy production .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment could potentially impact the compound’s stability and efficacy . Additionally, the presence of other compounds or substances could potentially interact with this compound, potentially altering its effectiveness .

Biochemical Analysis

Biochemical Properties

Ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of difluoromethylation processes. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These interactions are crucial for the compound’s ability to act as a hydrogen-bond donor, which is better than its methylated analogues . The compound’s ability to participate in these reactions makes it valuable in pharmaceutical and biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular macromolecules can trigger a cellular stress response, which involves cell cycle arrest, induction of specific molecular mechanisms for repair, damage removal, cell proliferation, and cell death if the damage is too great . These effects highlight the compound’s potential in modulating cellular responses to environmental stressors.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form X–CF₂H bonds through various difluoromethylation processes . This compound can participate in electrophilic, nucleophilic, radical, and cross-coupling methods to construct C(sp³)–CF₂H bonds . Additionally, the compound’s ability to act as a hydrogen-bond donor enhances its interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . These molecular interactions are fundamental to the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s ability to form stable X–CF₂H bonds is essential for its sustained biochemical activity . Additionally, the temporal decay of the compound’s effects can be monitored through changes in velocity fluctuations, dissipation, and turbulent length scales over time . These observations are crucial for understanding the compound’s long-term impact in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular function and metabolic processes can exhibit threshold effects at specific dosages . At higher doses, the compound may induce toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . These findings are essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the citrate cycle, amino acid biosynthesis, and glutathione metabolism . The compound’s interaction with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels, leading to significant biochemical changes . Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to form stable X–CF₂H bonds also affects its transport and distribution, making it a valuable tool for studying cellular transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are influenced by targeting signals and post-translational modifications . These localization patterns are crucial for the compound’s activity and function within cells. The compound’s ability to interact with specific cellular compartments, such as the plasma membrane and organelles, highlights its potential in modulating subcellular processes . Understanding these localization patterns is essential for elucidating the compound’s biochemical activity and therapeutic potential.

Properties

IUPAC Name

ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c1-3-15-9(14)7-4-6(8(10)11)12-5(2)13-7/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKYVDKVDQCAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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